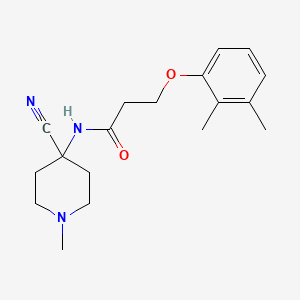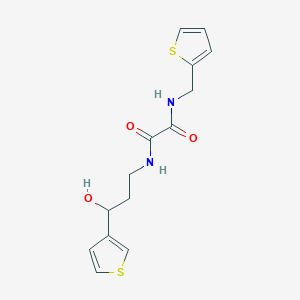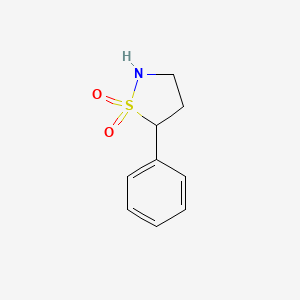
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide, also known as BPTP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of pharmacology. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. In
Scientific Research Applications
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been investigated for its potential anti-cancer properties, as PTP1B is overexpressed in many cancer cells and contributes to their survival and proliferation.
Mechanism Of Action
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in cells, leading to improved glucose metabolism. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth and survival of cancer cells by disrupting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects
In animal studies, N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to improve glucose tolerance and insulin sensitivity, leading to lower blood glucose levels and improved glucose metabolism. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. In cancer cells, N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit cell growth and induce apoptosis, leading to reduced tumor growth in animal models.
Advantages And Limitations For Lab Experiments
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo experiments. Its specificity for PTP1B makes it a useful tool for studying the role of this enzyme in various biological processes. However, the use of N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide in animal studies is limited by its poor solubility and bioavailability, which may require the use of specialized delivery methods.
Future Directions
Future research on N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide could focus on improving its solubility and bioavailability for use in animal studies. The development of more potent and selective inhibitors of PTP1B could also be explored for their potential therapeutic applications in the treatment of type 2 diabetes and cancer. Additionally, the role of PTP1B in other biological processes, such as immune function and neurodegenerative diseases, could be further investigated using N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide as a tool.
Synthesis Methods
The synthesis of N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the condensation of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetophenylthio)aniline. This intermediate is then reacted with isobutyraldehyde to form the corresponding imine, which is reduced to the amine using sodium borohydride. The resulting amine is then coupled with 3-(prop-2-enoylamino)propanoic acid to form N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide.
properties
IUPAC Name |
N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-14(20)17-8-7-15(21)18-11-5-6-12-13(9-11)22-16(19-12)10(2)3/h4-6,9-10H,1,7-8H2,2-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNUEWOEWKHOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)

![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)


![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)

![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)
